molecular formula C16H25N3O B5335327 N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide

N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide

Cat. No.: B5335327
M. Wt: 275.39 g/mol
InChI Key: XECZKCGNTAHYPU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPP is a piperazine derivative that belongs to the class of phenylpiperazines. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide involves its binding to the dopamine D2 receptor, which results in the activation of downstream signaling pathways. This activation leads to an increase in dopamine release, which is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the stimulation of dopamine release, the inhibition of dopamine reuptake, and the modulation of glutamate and GABA neurotransmission. These effects make this compound a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its high potency and selectivity for the dopamine D2 receptor. This allows for precise targeting of the receptor and reduces the likelihood of off-target effects. However, one limitation of using this compound is its relatively short half-life, which may limit its usefulness in long-term studies.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide, including further investigation of its therapeutic potential in the treatment of neurological disorders, the development of more potent and selective this compound analogs, and the exploration of its potential use in other areas of medicine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide can be achieved through a variety of methods, including the reaction of 1-(2,4-dimethylphenyl)piperazine with propionyl chloride in the presence of a base such as triethylamine. Alternatively, this compound can be synthesized through the reaction of 1-(2,4-dimethylphenyl)piperazine with propyl isocyanate.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been found to exhibit dopamine D2 receptor agonist activity, which is believed to be responsible for its therapeutic effects.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-4-7-18-8-10-19(11-9-18)16(20)17-15-6-5-13(2)12-14(15)3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECZKCGNTAHYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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